

Introduction: A Multifunctional Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: *4-Bromo-2-fluoro-5-(trifluoromethyl)aniline*

CAS No.: 104460-70-0

Cat. No.: B009739

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In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to achieving therapeutic success. **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline** is a key exemplar of such a scaffold, engineered with a specific constellation of functional groups that offer chemists a versatile platform for molecular elaboration. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on an aniline core, is not a random assortment of functionalities. Each group serves a distinct and synergistic purpose, making this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules.

The trifluoromethyl (-CF₃) group is a cornerstone of modern pharmaceutical design, known for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing pKa and conformational preference.[2][3] Critically, the bromine atom provides a reactive handle, a predictable site for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline**, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in synthesis, dictating everything from solvent choice to analytical monitoring.

Physical Properties Summary

The properties of **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline** are summarized in the table below. It typically presents as a pale brown or purple crystalline solid at room temperature, a characteristic that requires consideration for storage and handling.[5]

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrF ₄ N	[6]
Molecular Weight	256.99 g/mol	[6]
CAS Number	104460-70-0	
Appearance	Pale brown or purple crystals/powder/fused solid	[5]
Melting Point	31.0 - 41.0 °C	[5]
Boiling Point	209.1 °C at 760 mmHg (Predicted)	
Purity (Typical)	≥96.0% (GC)	[5][7]

Structural and Spectroscopic Analysis

While comprehensive, experimentally verified spectra for this specific molecule are not widely published, we can deduce its expected spectroscopic signature based on its structure and data from close analogs. This analytical foresight is crucial for reaction monitoring and quality control.

- ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at C6 (ortho to the amine) and the proton at C3 (ortho to the bromine and fluorine) will appear as doublets. The C6-H signal will be split by the C3-H (a small meta coupling) and potentially by the fluorine at C2 (a small through-space or multi-bond coupling). The C3-H signal will be split into a doublet by the fluorine at C2 (a larger ortho

coupling) and further split by the C6-H (a small meta coupling). The amine (-NH₂) protons will typically appear as a broad singlet.

- ¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and bromine atoms will also exhibit characteristic shifts and potential splitting.
- ¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule and is expected to show two distinct signals. The single fluorine atom on the ring will appear as a multiplet due to coupling with the nearby aromatic protons. The trifluoromethyl group will appear as a singlet, significantly downfield.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Predicted adducts, such as [M+H]⁺, are calculated around m/z 257.95.

Reactivity Profile and Synthetic Utility

The synthetic value of **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline** is rooted in the predictable reactivity of its functional groups. The interplay between the electron-donating amine and the electron-withdrawing halogen and trifluoromethyl groups defines its behavior in key synthetic transformations.

The bromine atom at the C4 position is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation.

- Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, enabling the coupling with a wide range of boronic acids or esters to form new C-C bonds. This is a preferred method for attaching new aryl or alkyl groups.
- Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, transforming the aniline into a diarylamine or an N-alkylaniline by coupling with another amine. The reactivity of the C-Br bond is generally higher than a corresponding C-Cl bond, often allowing for milder reaction conditions.

- Heck and Sonogashira Couplings: The bromine atom also facilitates the formation of C-C bonds with alkenes (Heck) and terminal alkynes (Sonogashira), further expanding its synthetic versatility.

The amine group (-NH₂) can be used as a handle for various transformations, such as acylation, sulfonylation, or diazotization, allowing for further functionalization of the molecule.

Key Palladium-Catalyzed Reactions

Recommended Synthesis Protocol

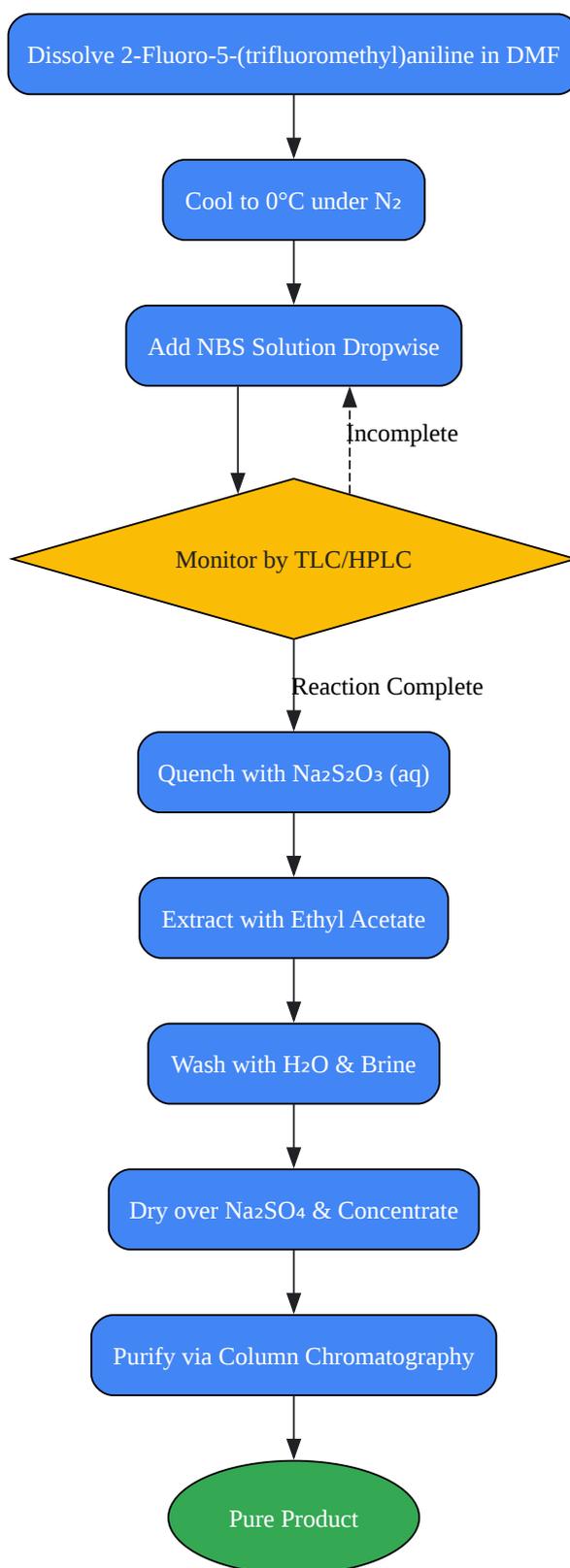
A reliable synthesis of **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline** can be achieved via electrophilic bromination of the corresponding aniline precursor. The following protocol is based on established methods for the selective bromination of activated aromatic rings.^{[8][9]} The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity for the desired para-bromination product.

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline
Brominating Agent: N-Bromosuccinimide (NBS)

Step-by-Step Methodology

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- **Inert Atmosphere:** Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize the formation of side products.
- **Addition of Brominating Agent:** Dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. The slight excess of NBS ensures complete consumption of the starting material.

- **Reaction Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates the reaction is complete. This typically takes 1-3 hours at 0 °C.
- **Quenching:** Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
- **Extraction and Work-up:** Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification (Self-Validation):** Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline**.
- **Characterization:** Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry, comparing the results to the expected values.



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Synthesis Workflow Diagram

Applications in Drug Discovery and Development

The true value of **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline** lies in its application as a critical intermediate for high-value therapeutics, particularly in oncology. Its structural motifs are frequently found in kinase inhibitors and other targeted therapies.

- **Scaffold for Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature a substituted aniline core. The bromine atom on this compound serves as a crucial attachment point for hinge-binding fragments or other pharmacophoric elements through reactions like the Suzuki coupling. For instance, related bromo-trifluoromethylaniline derivatives are used in the synthesis of intermediates for novel anticancer drugs.[4]
- **Modulation of Pharmacokinetic Properties:** The trifluoromethyl group is a bioisostere of a methyl group but is significantly more electronegative and lipophilic. Its inclusion can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1][10] The fluorine atom can also enhance binding affinity and membrane permeability. This strategic fluorination is a proven method for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Safety, Handling, and Storage

As with all halogenated and trifluoromethylated aromatic compounds, proper safety protocols are mandatory when handling **4-Bromo-2-fluoro-5-(trifluoromethyl)aniline**. Based on data for structurally similar compounds, it should be treated as harmful and an irritant.[11]

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Use non-sparking tools and prevent the formation of dust.
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed waste disposal facility.

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